

An In-depth Technical Guide to the Physicochemical Properties of Thiazolecarboxylate Esters

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-methylthiazole-2-carboxylate

Cat. No.: B1300352

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

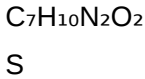
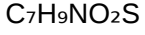
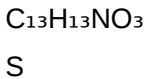
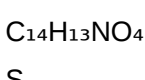
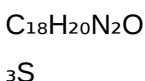
Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, thiazolecarboxylate esters have garnered significant attention due to their versatile synthetic utility and broad-ranging pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of this important class of compounds, with a focus on their relevance in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties of Thiazolecarboxylate Esters

The physicochemical properties of thiazolecarboxylate esters are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the thiazole ring. A systematic understanding of these structure-property relationships is essential for the rational design of drug candidates with optimized characteristics.

Table 1: Physicochemical Properties of Selected Thiazolecarboxylate Esters

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylate		C ₇ H ₁₀ N ₂ O ₂ S	186.23	178-179	-	[1][2]
Ethyl 4-methylthiazole-5-carboxylate		C ₇ H ₉ NO ₂ S	171.22	28	233	[3]
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate		C ₁₃ H ₁₃ NO ₃ S	263.31	180	426.8	[4][5]
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate		C ₁₄ H ₁₃ NO ₄ S	291.32	113-117	-	[3]
Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate		C ₁₈ H ₂₀ N ₂ O ₃ S	344.4	-	-	[6]

Note on Solubility: Thiazole and its derivatives generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone, with limited solubility in non-polar solvents.[7] At room temperature, thiazole is completely soluble in water and miscible with most organic solvents.[8] The solubility of specific thiazolecarboxylate esters is dependent on their substitution pattern.

Synthesis and Characterization

The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring system.[9] This reaction typically involves the condensation of an α -halocarbonyl compound with a thioamide. Modern variations, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and yield.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

This protocol describes a facile and efficient one-pot synthesis from readily available starting materials.

Materials:

- Ethyl acetoacetate
- N-Bromosuccinimide (NBS)
- Thiourea
- Water
- Tetrahydrofuran (THF)
- Ethyl acetate (for recrystallization)

Procedure:

- To a mixture of ethyl acetoacetate (1.0 eq) in a 1:2.5 mixture of THF and water, NBS (1.2 eq) is added at a temperature below 0°C.

- The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
- Thiourea (1.0 eq) is then added to the reaction mixture.
- The mixture is heated to 80°C for 2 hours.
- After cooling, the precipitate is filtered and washed with water.
- The crude product is recrystallized from ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate[1][10]

- Appearance: White solid
- Melting Point: 178–179 °C
- ¹H NMR (CDCl₃, 400 MHz): δ 7.69 (s, 2H, -NH₂), 4.13 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.36 (s, 3H, -CH₃), 1.19 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 170.21, 161.95, 159.34, 107.34, 59.72, 17.12, 14.32.
- Mass Spectrum (m/z): 187 (M+H)⁺.

Biological Activities of Thiazolecarboxylate Esters

Thiazolecarboxylate esters and their derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. Their anticancer and antimicrobial properties are of particular interest.

Anticancer Activity

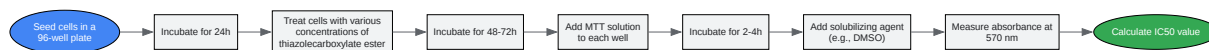
Numerous studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.

Compound/ Derivative	MCF-7 (Breast)	A549 (Lung)	HepG2 (Liver)	Reference
Thiazoline- Tetralin Derivative 4b	69.2 μ M	-	-	[10]
Thiazole Derivative 6c	19.13 μ M	15.69 μ M	13.68 μ M	[10]
Rhodanine Glycoside Derivative 11a	3.7 μ M	9.8 μ M	8.2 μ M	[11]
Rhodanine Glycoside Derivative 12b	3.1 μ M	21.8 μ M	13.7 μ M	[11]
Rhodanine Glycoside Derivative 12f	7.17 μ M	4.5 μ M	2.2 μ M	[11]
5-Fluorouracil (Reference)	1.71 μ M	10.32 μ M	-	[12]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented is for comparative purposes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay:



[Click to download full resolution via product page](#)

MTT Assay Workflow

Antimicrobial Activity

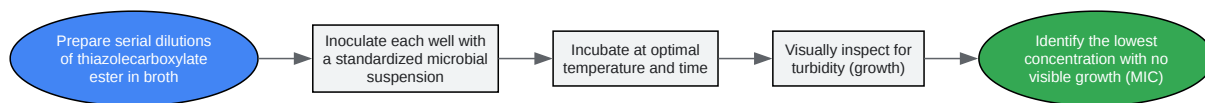
Thiazole-containing compounds have also demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Compound/ Derivative	S. aureus	E. coli	C. albicans	Reference
2-(2-pyrazolin-1-yl)-thiazole 55	16-32	16-32	32	[13]
2-(2-pyrazolin-1-yl)-thiazole 56	8-16	8-16	32	[13]
Thiazole-Coumarin Hybrid 1a	62.5-125	15.62	15.62	[14]
Thiazole-Coumarin Hybrid 1b	62.5-125	62.5-125	7.81	[14]
Thiazole-Coumarin Hybrid 1g	62.5-125	31.25-125	7.81	[14]
Ciprofloxacin (Reference)	0.5-4	0.5-4	-	[13]
Fluconazole (Reference)	-	-	16	[13]

Note: MIC values can vary based on the specific strains and testing methodology used.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination:



[Click to download full resolution via product page](#)

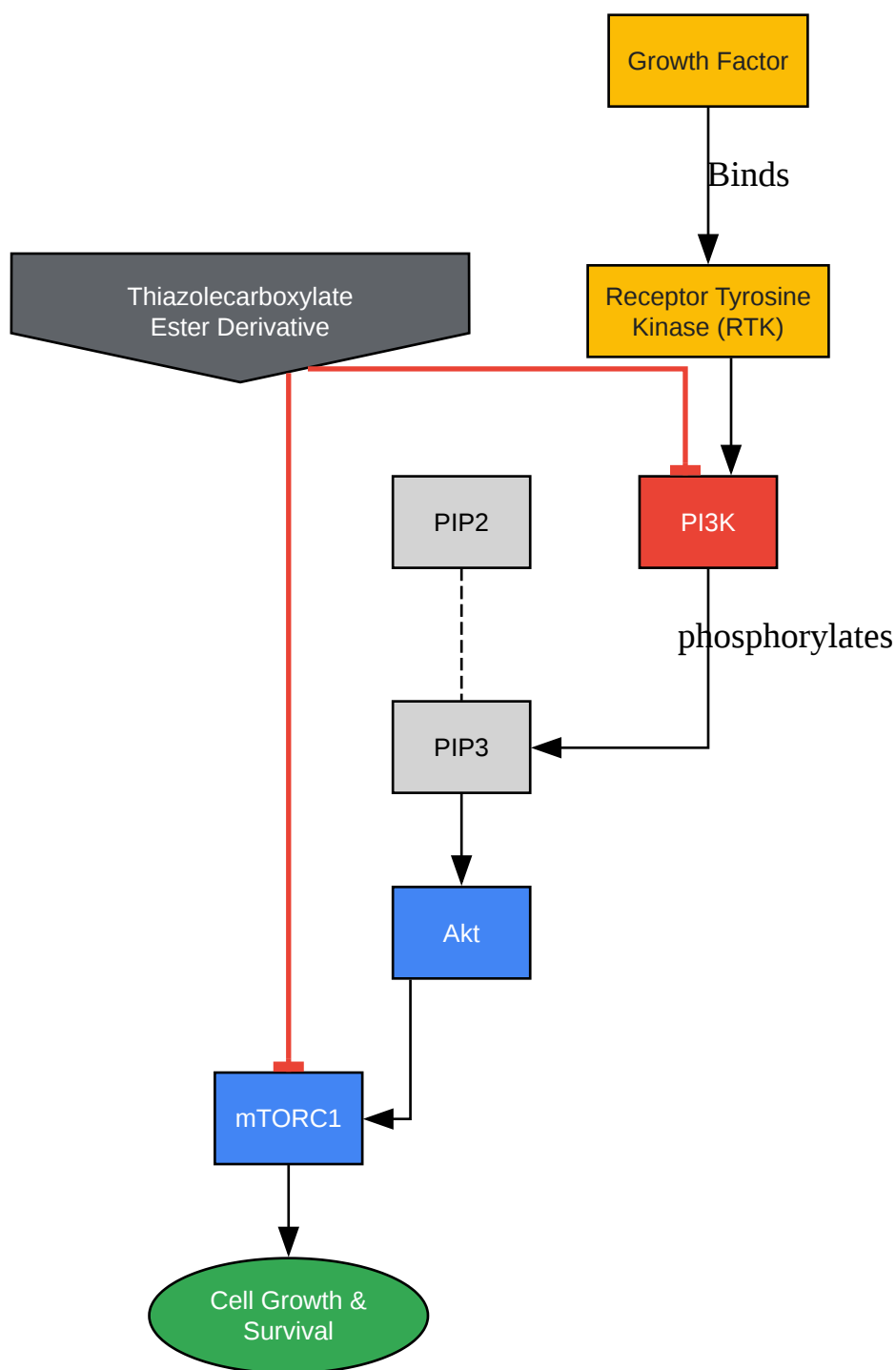
MIC Determination Workflow

Signaling Pathways and Mechanism of Action

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain thiazole derivatives have been shown to act as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

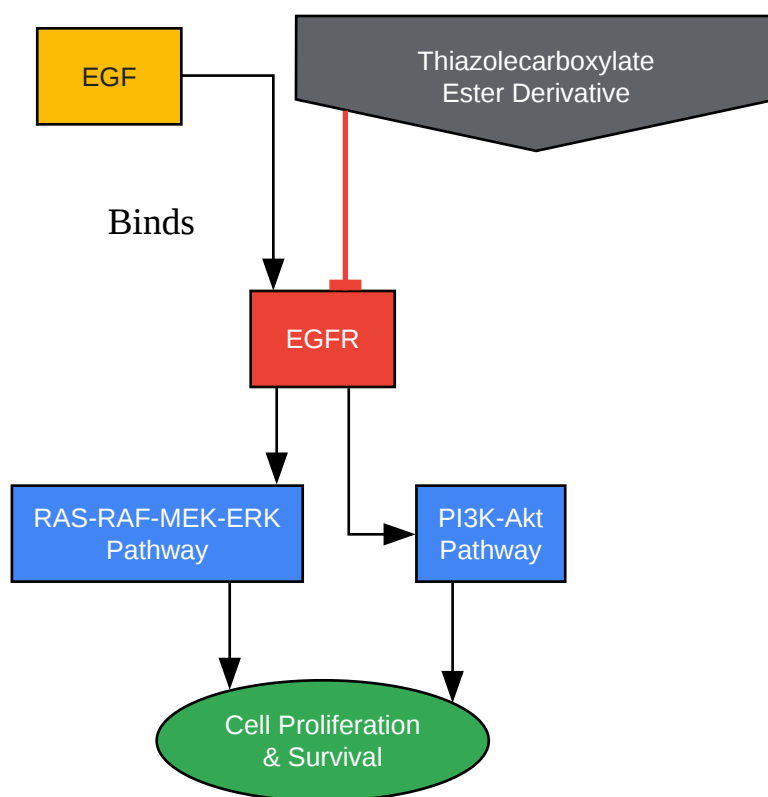


[Click to download full resolution via product page](#)

PI3K/Akt/mTOR Pathway Inhibition

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Thiazole-based compounds have been developed as potent EGFR inhibitors.



[Click to download full resolution via product page](#)

EGFR Pathway Inhibition

Conclusion

Thiazolecarboxylate esters represent a privileged scaffold in medicinal chemistry, endowed with a rich diversity of biological activities. This guide has provided a comprehensive overview of their physicochemical properties, synthetic methodologies, and biological evaluation, with a particular focus on their anticancer and antimicrobial potential. The presented data, experimental protocols, and pathway diagrams are intended to equip researchers with the foundational knowledge required to navigate the complexities of designing and developing novel thiazole-based therapeutics. Continued exploration of this versatile class of compounds

holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₃H₁₃NO₃S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C₁₈H₂₀N₂O₃S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jetir.org [jetir.org]
- 9. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Thiazolecarboxylate Esters]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300352#physicochemical-properties-of-thiazolecarboxylate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com